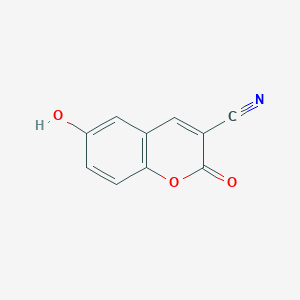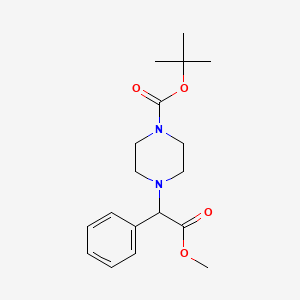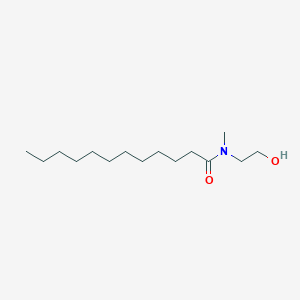
N-(2-Hydroxyethyl)-N-methyldodecanamide
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-N-methyldodecanamide is a compound that is not widely documented in the literature. It is likely to be a derivative of N-(2-Hydroxyethyl)ethylenediamine , which is a compound used in various applications including as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts .
Mécanisme D'action
Target of Action
N-(2-Hydroxyethyl)-N-methyldodecanamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . It has been studied for its interaction with several targets. A main target of PEA is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PEA also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 .
Mode of Action
PEA exerts a variety of biological effects, some related to chronic inflammation and pain . It binds to a nuclear receptor, through which it exerts these effects . It cannot strictly be considered a classic endocannabinoid because it lacks affinity for the cannabinoid receptors cb1 and cb2 . The presence of PEA enhances anandamide activity by an "entourage effect" .
Biochemical Pathways
The biochemical pathways affected by PEA are related to chronic inflammation and pain . It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . The deregulation of cannabinoid receptors and their endogenous ligands accompanies the development and progression of β-amyloid-induced neuroinflammation .
Pharmacokinetics
A related compound, n-(2-hydroxyethyl)-pyrrolidine (hep, epolamine), has been studied . HEP was administered orally to volunteers to investigate its plasma profile and calculate the relevant pharmacokinetic parameters . The radioactivity was excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly .
Result of Action
The result of the action of this compound is primarily anti-inflammatory and analgesic . It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . In a study, N-(2-Hydroxyethyl) cinnamamide showed a positive antidepressant activity at the dose of 40 mg/kg .
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Hydroxyethyl)-N-methyldodecanamideydroxyethyldodecanamide has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively non-toxic and has a low environmental impact. Additionally, it is relatively stable and can be stored for long periods of time without degrading. However, it is not very soluble in water and can be difficult to work with in some experiments.
Orientations Futures
N-(2-Hydroxyethyl)-N-methyldodecanamideydroxyethyldodecanamide has a wide range of potential applications in the chemical and pharmaceutical industries. Future research could focus on developing new synthesis methods for the compound, as well as exploring its potential applications in the synthesis of drugs, pesticides, and other chemical products. Additionally, further research could be conducted to explore the biological effects of the compound, as well as its potential applications in the medical field. Finally, further research could be conducted to explore the potential of the compound as an antioxidant and anti-inflammatory agent.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-N-methyldodecanamideydroxyethyldodecanamide has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including drugs, pesticides, and other chemical products. It is also used in the synthesis of peptides, proteins, and other biological compounds. It is also used in the synthesis of polymers, such as polyvinyl chloride and polystyrene.
Analyse Biochimique
Biochemical Properties
N-(2-Hydroxyethyl)-N-methyldodecanamide, due to its structural features, could potentially interact with various enzymes and proteins. The hydroxyethyl group might form hydrogen bonds with polar amino acids in proteins, while the dodecanamide part could interact with hydrophobic pockets
Cellular Effects
The effects of this compound on cells could be diverse, depending on its interactions with cellular components. It might influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined as of 2021. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N-methyldodecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-11-12-15(18)16(2)13-14-17/h17H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDVSPCLJCWIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471426 | |
| Record name | Dodecanamide, N-(2-hydroxyethyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35179-80-7 | |
| Record name | N-Hydroxyethyl-N-methyllauramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035179807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanamide, N-(2-hydroxyethyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)-N-methyldodecanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYETHYL-N-METHYLLAURAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OC73GI28R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




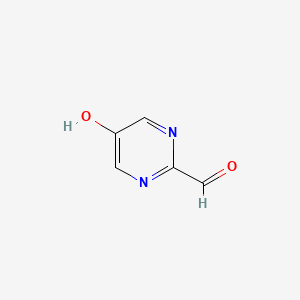
![Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis-](/img/structure/B3051554.png)
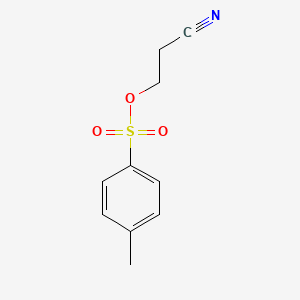


![3-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3051565.png)



![4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid](/img/structure/B3051569.png)
![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole, 1,4,7-trioxide](/img/structure/B3051571.png)
